molecular formula C18H18N4O5S2 B11501713 3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole

Cat. No.: B11501713
M. Wt: 434.5 g/mol
InChI Key: UJDMOKHEDRUVNO-UHFFFAOYSA-N
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Description

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes a triazole ring, a phenoxymethyl group, and an ethylsulfonyl-nitrophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound The phenoxymethyl group is then introduced via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced manufacturing techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and nitro groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The triazole ring can interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism.

    Fluorine compounds: Known for their high reactivity and unique chemical properties.

    Propofol related compounds: Used in medicinal chemistry for their anesthetic properties.

Uniqueness

3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N4O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

3-(4-ethylsulfonyl-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C18H18N4O5S2/c1-3-29(25,26)14-9-10-16(15(11-14)22(23)24)28-18-20-19-17(21(18)2)12-27-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

UJDMOKHEDRUVNO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C)COC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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